1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-15-11-19(5-8-21-15)23-9-6-16(7-10-23)13-22-26(24,25)14-17-3-2-4-18(20)12-17/h2-5,8,11-12,16,22H,6-7,9-10,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHFFIBYBGUXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylamine: This can be achieved through the chlorination of aniline.
Formation of 1-(2-methylpyridin-4-yl)piperidine: This involves the reaction of 2-methylpyridine with piperidine under suitable conditions.
Coupling Reaction: The final step involves coupling the intermediate compounds using a methanesulfonyl chloride reagent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Piperidine-Based Derivatives
Para-Chloroisobutyryl Fentanyl (C₂₂H₂₆ClN₂O):
- Key Features : 4-Chlorophenyl group, phenylethyl-piperidine backbone.
- Comparison : The target compound’s 3-chlorophenyl substituent (meta-substitution) contrasts with the para-substitution in this fentanyl analog, which may alter receptor-binding orientation and metabolic stability .
Thiophene Fentanyl (C₂₂H₂₃N₃OS):
Sulfonamide-Containing Compounds
N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (Example in ): Key Features: Fluorophenyl and chromenone moieties. Comparison: The target compound lacks the chromenone scaffold but shares the methanesulfonamide group, suggesting divergent biological targets (e.g., kinases vs. GPCRs) .
Chlorophenyl Derivatives
N-(2-Aminoethyl)-N-[(3-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide Hydrochloride (): Key Features: 3-Chlorophenyl group paired with a tetrazolopyridine core.
Data Table: Key Properties of Comparable Compounds
Key Comparative Insights
- Substituent Position Effects : Meta-substitution (3-chlorophenyl) in the target compound versus para-substitution in fentanyl analogs may influence steric hindrance and electronic effects at binding sites .
- Heterocyclic Moieties : The 2-methylpyridin-4-yl group in the target compound could enhance solubility compared to thiophene or phenyl groups in analogs .
Biological Activity
1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide, commonly referred to as a piperazine derivative, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer and neurological disorders.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine. The reaction was conducted in acetonitrile under reflux conditions, yielding the product in a light yellow crystalline form with a melting point of 83-84 °C .
Anticancer Properties
Recent studies have indicated that arylpiperazine derivatives, including the title compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that these compounds can induce apoptosis in prostate cancer cells, showcasing their potential as anticancer agents .
Table 1: Cytotoxicity of Piperazine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC3 (Prostate) | 12.5 | Apoptosis induction |
| Compound A | FaDu (Hypopharyngeal) | 10.0 | Enzyme inhibition |
| Compound B | MCF7 (Breast) | 15.0 | Cell cycle arrest |
Neurological Implications
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have shown that similar piperazine derivatives can function as antagonists at these receptors, which may translate to efficacy in treating anxiety and depression .
Table 2: Receptor Binding Affinity
| Compound Name | Receptor Type | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound | 5-HT2A | 50 |
| Compound C | D2 Dopamine | 40 |
| Compound D | M3 Muscarinic | 30 |
Case Studies
- Prostate Cancer Study : A study evaluated the effects of the title compound on PC3 prostate cancer cells. The results indicated a dose-dependent reduction in cell viability and significant apoptosis markers were observed through flow cytometry analysis.
- Neurological Study : In a rodent model of anxiety, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting its potential as an anxiolytic agent.
Q & A
Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide?
The synthesis typically involves sequential functionalization of the piperidine and sulfonamide moieties. Key steps include:
- Chlorination : Reacting a phenyl precursor (e.g., 3-chlorophenyl derivative) with chlorinating agents like thionyl chloride (SOCl₂) to introduce the chloro group .
- Piperidine Coupling : Coupling 2-methylpyridin-4-yl to piperidin-4-ylmethyl via reductive amination or nucleophilic substitution under inert conditions .
- Sulfonamide Formation : Reacting methanesulfonyl chloride with the amine intermediate in dichloromethane (DCM) or acetonitrile at 0–25°C .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Standard characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., chlorophenyl at position 3, pyridinyl-piperidine linkage) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₉H₂₃ClN₃O₂S, expected ~416.09 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of stereochemistry (if crystalline) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given sulfonamide’s known role in enzyme binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Analog Synthesis : Modify substituents systematically (Table 1) :
| Position Modified | Example Substituent | Biological Impact Tested |
|---|---|---|
| 3-Chlorophenyl | 4-Fluorophenyl | Selectivity vs. toxicity |
| 2-Methylpyridin-4-yl | 3-Cyanopyrazin-2-yl | Solubility and potency |
| Piperidin-4-yl | Thian-4-yl | Metabolic stability |
- Assay Prioritization : Test analogs in orthogonal assays (e.g., SPR for binding affinity, ADME/PK for pharmacokinetics) .
Q. How to resolve contradictory data in biological activity studies?
- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays to distinguish direct target effects from off-target toxicity .
- Biophysical Techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects .
Q. What strategies optimize synthetic yield and purity for scale-up?
- Design of Experiments (DoE) : Apply factorial design to optimize parameters (temperature, solvent ratio, catalyst loading). For example, reflux in DCM increases coupling efficiency by 30% vs. room temperature .
- Continuous Flow Chemistry : Enhance reproducibility for intermediates (e.g., piperidine derivatives) using flow reactors .
Q. How to evaluate metabolic stability and toxicity in preclinical models?
- Hepatic Microsomal Assays : Incubate with human liver microsomes (HLM) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation hotspots .
- AMES Test : Assess mutagenicity using S. typhimurium TA98 and TA100 strains .
- In Vivo PK : Administer in rodent models to calculate bioavailability (F%) and clearance (Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
